molecular formula C22H24N2O5 B2763815 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide CAS No. 953232-70-7

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide

Cat. No. B2763815
CAS RN: 953232-70-7
M. Wt: 396.443
InChI Key: HKXYRAGMROMJMB-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide, also known as DYRK1A inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Soil Metabolism and Environmental Degradation

Research on the soil metabolism of herbicides related to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide, like isoxaben, has shown that these compounds undergo degradation into nontoxic products. For instance, isoxaben was metabolized in winter wheat fields into demethoxyisoxaben and other metabolites, indicating its degradation into environmentally benign products without accumulating toxic residues in the soil (Rouchaud et al., 1993). Similar findings were reported in studies focusing on the photodecomposition of isoxaben, identifying various photoproducts and suggesting non-first-order kinetics for its degradation in aqueous solutions and solid phases (Schmitt et al., 1992).

Synthetic Methodologies

Research into the synthesis of compounds with structural similarities to this compound has yielded insights into potential applications in drug development and material science. For example, studies on the chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) explored the oxidation pathways, leading to the development of novel compounds with potential therapeutic applications (Adolphe-Pierre et al., 1998).

Environmental Behavior

Investigations into the abiotic degradation pathways of isoxaben and related compounds in the environment have been crucial for understanding their stability and transformation products. Studies have demonstrated that photolysis can lead to the formation of non-toxic products, indicating that environmental degradation pathways do not necessarily result in harmful residues (Mamouni et al., 1992).

Antimicrobial Screening

Research has also extended to the synthesis and antimicrobial screening of benzamide derivatives, revealing their potential as therapeutic agents against bacterial and fungal infections. This illustrates the broader applicability of compounds structurally related to this compound in pharmaceutical research and development (Desai et al., 2013).

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14(2)28-18-8-5-15(6-9-18)22(25)23-13-17-12-20(29-24-17)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXYRAGMROMJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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